molecular formula C12H17NO2 B1394100 N-[2-(2,3-dimethylphenoxy)ethyl]acetamide CAS No. 1206077-84-0

N-[2-(2,3-dimethylphenoxy)ethyl]acetamide

Cat. No. B1394100
M. Wt: 207.27 g/mol
InChI Key: YLNFMULEDPIXJP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-[2-(2,3-dimethylphenoxy)ethyl]acetamide” consists of a central acetamide group (CH3CONH-) attached to an ethyl group (C2H5), which is further connected to a 2,3-dimethylphenoxy group .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Anticonvulsant Activity : N-[2-(2,6-dimethylphenoxy)ethyl]acetamide derivatives have shown promising anticonvulsant activity. A particular compound exhibited effective protection in mice against electrically induced seizures and enhanced the seizure threshold by inhibiting voltage-gated sodium currents and potentiating the GABA effect (Pękala et al., 2011).

  • Synthetic Methodology Improvement : An efficient synthesis process for N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, a related compound, has been developed. This improved method, which includes steps like reduction, acetylation, and ethylation, is simpler, safer, and more suitable for scale-up production (Gong Fenga, 2007).

  • Potential Pesticides : N-derivatives of related compounds have been characterized as potential pesticides. These include various N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which were studied using X-ray powder diffraction (Olszewska et al., 2011).

Biological and Chemical Analysis

  • Anticancer Drug Synthesis : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and analyzed for its anticancer activity through in silico modeling targeting the VEGFr receptor. This compound crystallizes in the orthorhombic crystal system (Sharma et al., 2018).

  • Enantioseparation of Anticonvulsant Drugs : A method was developed for determining the enantiomeric purity of 2,6-dimethylphenoxyacetyl derivatives, known for their anticonvulsant activity. This involves a chiral stationary phase and mass spectrometric analysis (Walczak et al., 2014).

  • Antibacterial and Enzyme Inhibition Studies : N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides were synthesized and shown to possess antibacterial and anti-enzymatic activities, highlighting the potential for medicinal applications (Aziz‐ur‐Rehman et al., 2014).

Miscellaneous Applications

  • Spectral Analysis and Pharmacology : Synthesized N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides were studied for their antibiotic effects and lipoxygenase activity, showing significant potential in these areas (Rasool et al., 2016).

  • Herbicide Efficacy : The influence of acetamide herbicides on the efficacy of CGA-43089 in grain sorghum was studied, revealing interactions between these compounds that could influence agricultural practices (Simkins et al., 1980).

  • Metabolism in Human and Rat Liver : Comparative metabolism of chloroacetamide herbicides and certain metabolites in human and rat liver microsomes was studied, providing insights into the biotransformation of these compounds (Coleman et al., 2000).

properties

IUPAC Name

N-[2-(2,3-dimethylphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-5-4-6-12(10(9)2)15-8-7-13-11(3)14/h4-6H,7-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNFMULEDPIXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCNC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dimethylphenoxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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